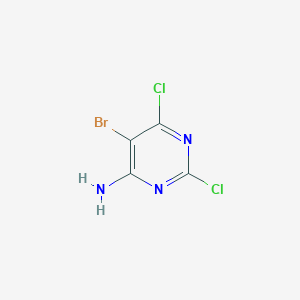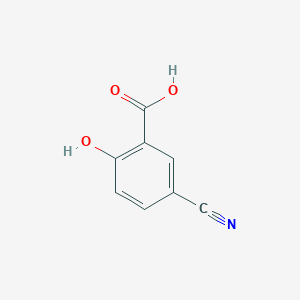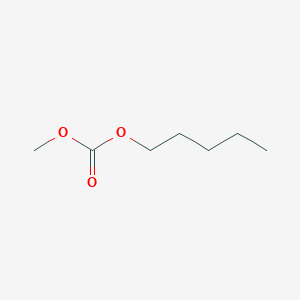
Methyl pentyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pentyl carbonate is an organic compound that is commonly used in various fields, including the pharmaceutical, cosmetic, and food industries. It is a clear, colorless liquid with a fruity odor and is also known as MPC. This compound has gained significant attention due to its unique properties, making it a valuable ingredient in many products.
Mécanisme D'action
The mechanism of action of Methyl pentyl carbonate is not well understood. However, it is believed to interact with the olfactory receptors in the nose, resulting in a fruity odor.
Biochemical and Physiological Effects:
This compound has not been found to have any significant biochemical or physiological effects. However, it is considered safe for use in various products.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl pentyl carbonate has several advantages when used in lab experiments. It is a stable compound that does not react with other chemicals, making it easy to handle. Additionally, it is readily available and affordable. However, it has some limitations, including its limited solubility in water and its low boiling point.
Orientations Futures
There are several future directions for the use of Methyl pentyl carbonate. One potential application is in the development of new fragrances for the cosmetic industry. It could also be used as a flavoring agent in the food industry. Additionally, further research could be conducted to better understand its mechanism of action and potential physiological effects.
Conclusion:
In conclusion, this compound is a valuable compound with various applications in the pharmaceutical, cosmetic, and food industries. Its unique properties make it an excellent ingredient in many products. While further research is needed to fully understand its mechanism of action and potential physiological effects, it is considered safe for use in various products.
Méthodes De Synthèse
Methyl pentyl carbonate can be synthesized by the reaction of pentanol and dimethyl carbonate in the presence of a catalyst. The reaction takes place at a temperature of 80-100°C and atmospheric pressure. The resulting product is then purified by distillation.
Applications De Recherche Scientifique
Methyl pentyl carbonate has been extensively studied for its various applications. It has been used as a flavoring agent in the food industry due to its fruity odor. It is also used in the cosmetic industry as a fragrance ingredient in various products, including perfumes, lotions, and shampoos. Additionally, it has been used as an active ingredient in some pharmaceutical products.
Propriétés
Numéro CAS |
183013-07-2 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl pentyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-6-10-7(8)9-2/h3-6H2,1-2H3 |
Clé InChI |
PAQGTCFSKWUKHW-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)OC |
SMILES canonique |
CCCCCOC(=O)OC |
Synonymes |
Methyl pentyl carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



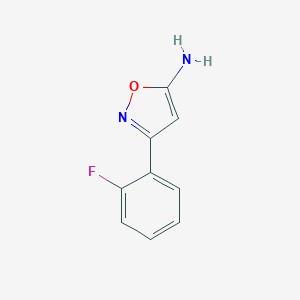
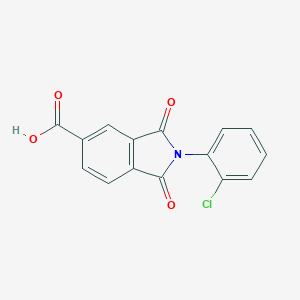
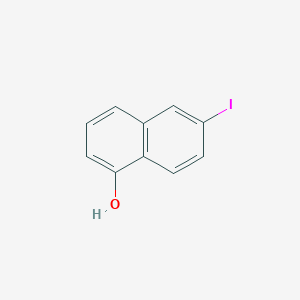
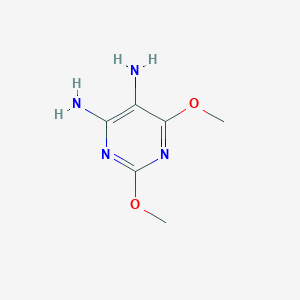
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)
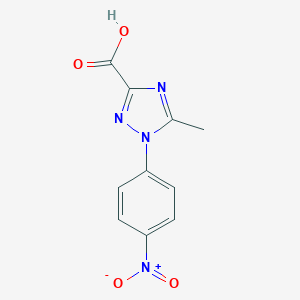
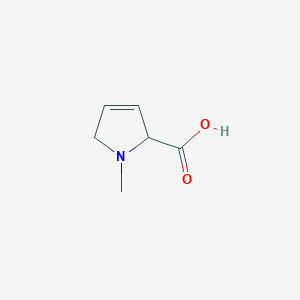
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)
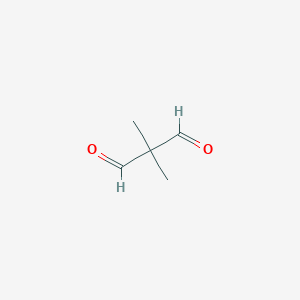
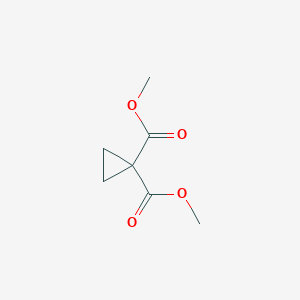
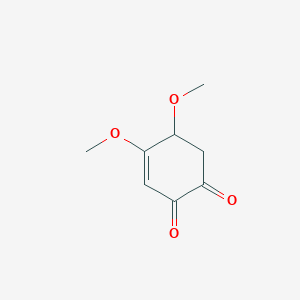
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
